molecular formula C11H16N4 B11734409 [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11734409
M. Wt: 204.27 g/mol
InChI Key: LHSDSXYNRKSZPS-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a bifunctional amine derivative featuring two heterocyclic moieties: a 1-methylpyrazole and a 1-methylpyrrole, linked via methylene bridges to the central nitrogen atom. This compound is part of a broader class of nitrogen-containing heterocycles frequently employed in medicinal chemistry as building blocks for drug discovery.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C11H16N4/c1-14-5-3-4-11(14)8-12-6-10-7-13-15(2)9-10/h3-5,7,9,12H,6,8H2,1-2H3

InChI Key

LHSDSXYNRKSZPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the formation of the pyrazole and pyrrole rings followed by their subsequent coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine source and a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyrrole rings.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several analogues, differing primarily in substituents or heterocyclic systems. Key comparisons include:

Compound Name Key Structural Differences Molecular Formula Molecular Weight CAS Number Application/Context Reference
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine Pyrrole replaced with 5-methylfuran C12H16N4O 232.28 893572-97-9 Supplier-listed building block
[2-(5-Chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine Pyrazole replaced with chloroindole C16H18ClN3 287.79 1011397-97-9 Research compound with unstated activity
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Pyrrole replaced with dimethylaminoethyl group C9H18N4 182.27 Not provided Supplier-listed amine derivative
Ethyl({[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl})[(1-methyl-1H-pyrrol-2-yl)methyl]amine Extended piperazine-fluorophenyl-pyrazole framework C26H35FN6 442.60 Not provided Screening compound for drug discovery

Key Observations :

  • Substitution with bulkier groups (e.g., indole or piperazine-fluorophenyl systems) increases molecular weight and complexity, likely impacting target selectivity and pharmacokinetics .

Physicochemical Properties

Limited data are available for the target compound, but trends emerge from analogues:

  • Molecular Weight : Most analogues fall within 180–450 Da, aligning with Lipinski’s Rule of Five for drug-likeness.
  • Melting Points : For N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, mp = 108–110°C ; similar compounds likely exhibit comparable thermal stability.
  • Solubility : Pyrrole and pyrazole moieties may enhance water solubility via hydrogen bonding, whereas hydrophobic substituents (e.g., indole in ) could reduce it.

Biological Activity

The compound [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H16N4C_{11}H_{16}N_{4}, with a molecular weight of 204.27 g/mol. The structure features a pyrazole ring and a pyrrole ring, which are known to contribute to the biological activity of many compounds.

Research indicates that compounds containing pyrazole and pyrrole moieties often exhibit their biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Many pyrazole derivatives have been shown to inhibit specific protein kinases involved in cancer progression.
  • Induction of Apoptosis : Certain derivatives can trigger apoptosis in cancer cells, leading to cell death.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines. Below is a summary table of its efficacy based on available research:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF73.79Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation
A54926.00Induction of autophagy
Hep-23.25Cytotoxic effects
P81517.82Cytotoxic effects

Case Studies

  • Study on MCF7 Cell Line : A study demonstrated that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent .
  • Inhibition of NCI-H460 Cells : Another study reported that the compound inhibited NCI-H460 lung cancer cell proliferation with an IC50 value of 42.30 µM, suggesting it may be effective against lung cancer .
  • Evaluation Against Hep-2 and P815 : The compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively, highlighting its potential as a therapeutic agent in hematological malignancies .

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